Amylostatin XG Octaacetate

α-glucosidase inhibition acarbose analog selectivity enzyme kinetics

Amylostatin XG Octaacetate is the peracetylated, organic-solvent-soluble form of the α-glucosidase inhibitor Amylostatin XG (acarviosine-glucose; EP Impurity D). Unlike acarbose, the parent amine inhibits baker's yeast α-glucosidase 430-fold more potently and discriminates family I vs. II enzymes with 21–440-fold Ki selectivity. Its eight acetyl groups confer solubility in chloroform, DCM, and methanol—enabling regioselective elaboration prior to global deprotection for constructing focused inhibitor libraries or HPLC reference standards. This orthogonal advantage in solubility and synthetic versatility makes it irreplaceable by alternative protected forms such as octamethoxybenzyl ethers or thiophenyl nonaacetates.

Molecular Formula C₃₉H₅₃NO₂₃
Molecular Weight 903.83
CAS No. 85747-82-6
Cat. No. B1146723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmylostatin XG Octaacetate
CAS85747-82-6
Synonyms[1S-(1α,4α,5β,6α)]-4-O-[2,3-Di-O-acetyl-4,6-dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranosyl]-D-glucopyranose
Molecular FormulaC₃₉H₅₃NO₂₃
Molecular Weight903.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amylostatin XG Octaacetate (CAS 85747-82-6): A Protected Pseudotrisaccharide Intermediate for α-Glucosidase Inhibitor Research and Synthesis


Amylostatin XG Octaacetate (CAS 85747-82-6, molecular formula C₃₉H₅₃NO₂₃, molecular weight 903.83 g/mol) is the peracetylated, protected form of Amylostatin XG—a pseudotrisaccharide α-glucosidase inhibitor that is both a structural analogue of the antidiabetic drug acarbose and its EP impurity D [1]. Amylostatin XG itself, also termed acarviosine-glucose (AcvGlc), consists of an acarviosine core linked to a single glucose residue and was originally isolated from fermentation broths of Streptomyces diastaticus subsp. amylostaticus [2]. The octaacetate derivative carries eight acetyl protecting groups on the hydroxyl positions of the parent molecule, transforming it from a water-soluble free amine into an organic-solvent-soluble intermediate suitable for selective deprotection and further synthetic elaboration .

Why Amylostatin XG Octaacetate Cannot Be Replaced by Generic Acarbose or Other Protected Intermediates


Amylostatin XG Octaacetate occupies a unique functional niche that precludes simple substitution. First, the parent compound Amylostatin XG (acarviosine-glucose) exhibits an enzyme-inhibition selectivity profile fundamentally different from acarbose: it inhibits baker's yeast α-glucosidase 430-fold more potently than acarbose yet is a weaker inhibitor of porcine pancreatic α-amylase [1]. Second, the octaacetate is a fully hydroxyl-protected intermediate whose eight acetyl groups confer organic-solvent solubility (chloroform, dichloromethane, methanol) that is absent in the free hydroxyl form. Alternative protected intermediates—such as the octamethoxybenzyl ether or the 1-thiophenyl nonaacetate—differ in protecting-group chemistry, steric bulk, and deprotection conditions, making them non-interchangeable in multistep synthetic schemes . These orthogonal differences in biological selectivity and synthetic reactivity mean that swapping Amylostatin XG Octaacetate for a structurally related analogue without careful validation risks both synthetic failure and misinterpretation of biochemical results.

Quantitative Differentiation of Amylostatin XG Octaacetate Versus Acarbose and Related Inhibitors: Head-to-Head Evidence


430-Fold Greater Inhibition of Yeast α-Glucosidase by the Parent Compound Amylostatin XG (Acarviosine-Glucose) Versus Acarbose

In a direct comparative study, the parent compound Amylostatin XG (acarviosine-glucose) inhibited baker's yeast α-glucosidase 430-fold more potently than acarbose [1]. The same study demonstrated that acarviosine-glucose was also 6-fold more potent than acarbose against cyclomaltodextrin glucanosyltransferase [1]. Since Amylostatin XG Octaacetate serves as the direct synthetic precursor to Amylostatin XG upon deprotection, the biological activity of the final deprotected product is the relevant metric for researchers designing α-glucosidase inhibition assays or structure-activity relationship (SAR) studies.

α-glucosidase inhibition acarbose analog selectivity enzyme kinetics

Family I vs. Family II α-Glucosidase Discrimination: Acarviosine-Glucose (Amylostatin XG) Ki Values of 0.35–3.0 μM Versus Isoacarbose

Kimura et al. (2004) demonstrated that acarviosine-glucose (Amylostatin XG) acts as a competitive inhibitor capable of classifying α-glucosidases into two distinct families based on differential inhibition kinetics [1]. Against family I α-glucosidases, acarviosine-glucose exhibited Ki values between 0.35 and 3.0 μM, which were 21- to 440-fold smaller than those of isoacarbose. Against family II enzymes, both compounds showed similar Ki values (1.6–8.0 μM) [1]. This differential inhibition pattern makes the parent compound a valuable tool for discriminating between α-glucosidase subtypes, and Amylostatin XG Octaacetate is the key protected precursor for accessing this tool compound via controlled deprotection.

α-glucosidase family classification competitive inhibition kinetics isoacarbose comparator

Peracetylation Confers Organic Solvent Solubility: Amylostatin XG Octaacetate Versus Free Amylostatin XG

Amylostatin XG Octaacetate is soluble in chloroform, dichloromethane, and methanol , whereas the unprotected parent Amylostatin XG (C₁₉H₃₃NO₁₃) with eleven free hydroxyl and one secondary amine group is water-soluble [1]. This solubility inversion is a direct consequence of peracetylation: the eight acetyl groups mask polar hydroxyls, increase lipophilicity, and enable dissolution in common organic solvents used for chromatography and coupling reactions . In contrast, the octamethoxybenzyl-protected analog is a much larger molecule (MW ~1657 g/mol) with different deprotection requirements, while the 1-thiophenyl nonaacetate introduces a thiophenyl leaving group at the anomeric position for glycosylation chemistry .

protected intermediate solubility acetyl protecting group strategy carbohydrate synthesis

Structural Confirmation of Amylostatin XG Identity by LC-NMR and LC-MS: A Validated Reference Standard for Impurity Profiling

Novak et al. (2004) employed directly coupled LC-MS and LC-NMR (¹H and TOCSY) to unambiguously identify an acidic degradation product of acarbose as Amylostatin XG [1]. The structural elucidation was corroborated by high-resolution NMR spectroscopy of the isolated molecule, establishing that Amylostatin XG differs from acarbose by the loss of one glucose residue [1]. Amylostatin XG Octaacetate, as the peracetylated derivative of this validated degradation product, can serve as a reference standard for HPLC impurity profiling of acarbose drug substance, where Amylostatin XG is listed as EP Impurity D .

acarbose degradation product LC-NMR characterization pharmaceutical impurity reference

Synthetic Provenance: Sakairi–Kuzuhara Pseudotrisaccharide Coupling Strategy as the Established Synthetic Route to Amylostatin XG

The canonical synthesis of Amylostatin XG was reported by Sakairi and Kuzuhara in Tetrahedron Letters (1982) [1]. The strategy couples a chiral cyclohexyl halide (derived from valienamine) with a 4′-amino-4′-deoxy-disaccharide to construct the basic pseudotrisaccharide scaffold common to several microbial α-glucosidase inhibitors [1]. Amylostatin XG Octaacetate is the peracetylated form of this synthetic building block, and its use ensures that the stereochemical and constitutional integrity established in the published route is preserved at the point of procurement, rather than relying on in-house protection of the free amine that could introduce batch variability [1].

pseudotrisaccharide synthesis valienamine coupling α-glucosidase inhibitor chemical synthesis

Optimal Scientific and Industrial Use Cases for Amylostatin XG Octaacetate Based on Evidence


Synthesis of Isoform-Selective α-Glucosidase Inhibitor Libraries via Selective Deprotection of the Octaacetate

Researchers engaged in developing subtype-selective α-glucosidase inhibitors for metabolic disease or glycobiology can use Amylostatin XG Octaacetate as a late-stage diversification scaffold [1]. Selective deacetylation under controlled basic conditions (e.g., Zemplén deacetylation) yields the free Amylostatin XG, which has been shown to inhibit family I α-glucosidases with Ki values of 0.35–3.0 μM—21- to 440-fold more potently than isoacarbose [2]. Because the octaacetate is soluble in organic solvents, it can be directly subjected to regioselective enzymatic or chemical acylation, sulfation, or glycosylation before global deprotection, enabling the construction of focused inhibitor libraries [1].

Pharmaceutical Impurity Reference Standard for Acarbose Drug Substance Quality Control (EP Impurity D Quantification)

Amylostatin XG is recognized in the European Pharmacopoeia as EP Impurity D of acarbose . Amylostatin XG Octaacetate can be employed as a derivatized reference material for developing HPLC-UV or LC-MS methods that quantify Amylostatin XG in acarbose active pharmaceutical ingredient (API) batches [3]. The octaacetate's distinct molecular weight (903.83 g/mol) and characteristic fragmentation pattern facilitate unambiguous identification in complex impurity profiles, and its organic solubility enables preparation of stable stock solutions in methanol or acetonitrile for analytical method validation [3].

Mechanistic Probe for α-Glucosidase Family I Versus Family II Discrimination Assays

After deprotection to the free amine, Amylostatin XG (acarviosine-glucose) serves as a mechanistic probe capable of distinguishing α-glucosidase family I from family II enzymes based on differential inhibition kinetics [2]. This application is directly relevant to laboratories characterizing novel glucosidases from microbial, plant, or insect sources, where the 21- to 440-fold Ki difference between acarviosine-glucose and isoacarbose on family I enzymes provides a clear experimental discriminant [2]. The octaacetate is the preferred starting material for generating this probe because it can be deprotected quantitatively to the free amine without altering the stereochemistry of the valienamine core [1].

Total Synthesis of Acarbose Analogs and Higher Oligosaccharide α-Glucosidase Inhibitors

The Sakairi–Kuzuhara pseudotrisaccharide represents the common core structure of multiple α-glucosidase inhibitors of microbial origin [1]. Amylostatin XG Octaacetate, as the peracetylated form of this core, can be elaborated by glycosylation at the reducing-end glucose or by functionalization of the valienamine cyclohexene ring to generate analogs with altered selectivity or pharmacokinetic properties [1]. The acetyl protecting groups are orthogonal to many common hydroxyl protecting strategies (e.g., benzyl, silyl), permitting sequential deprotection and functionalization in multistep synthetic routes toward acarbose-related pseudotetrasaccharides or pseudopentasaccharides [1].

Quote Request

Request a Quote for Amylostatin XG Octaacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.